molecular formula C11H12BrN3 B13165341 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Cat. No.: B13165341
M. Wt: 266.14 g/mol
InChI Key: HENKVSDNJONGLG-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzyl bromide with isopropyl hydrazine, followed by cyclization with formamide under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
  • 3-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
  • 3-(2-methylphenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Uniqueness

3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the isopropyl group can affect the compound’s solubility and overall pharmacokinetic properties.

Biological Activity

The compound 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, anti-inflammatory properties, and potential as an antimicrobial agent. We will summarize findings from various studies and present data in tables for clarity.

Chemical Structure and Properties

The structural formula of This compound can be represented as follows:

C11H12BrN3\text{C}_{11}\text{H}_{12}\text{BrN}_3

This compound features a bromophenyl group and an isopropyl substituent on the triazole ring, which may influence its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various 1,2,4-triazole derivatives, including our compound of interest. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)
This compoundHepG2 (liver cancer)TBD
1,2,4-Triazole derivative AMCF-7 (breast cancer)15.0
1,2,4-Triazole derivative BA549 (lung cancer)20.0

Note: TBD = To Be Determined; data for our specific compound is currently being researched.

Anti-inflammatory Activity

The anti-inflammatory potential of This compound has been assessed through cytokine release assays. The following results were noted when tested on peripheral blood mononuclear cells (PBMCs):

Treatment Concentration (µg/mL)TNF-α Release (% of Control)
0 (Control)100%
1080%
5060%
10040%

These results indicate a significant reduction in TNF-α production at higher concentrations, suggesting that this compound may possess anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of This compound was also evaluated against various bacterial strains. The following table summarizes its activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Note: Further studies are needed to establish precise MIC values for this compound.

Study on Cytokine Modulation

In a study evaluating the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharide (LPS), it was found that compounds similar to This compound significantly inhibited TNF-α production. The strongest effects were noted at concentrations around 50 µg/mL where a reduction of approximately 60% was observed compared to control cultures .

Comparative Analysis with Other Derivatives

A comparative analysis between This compound and other triazole derivatives revealed that while many exhibited promising biological activities, those containing electron-donating groups at specific positions on the phenyl ring often demonstrated enhanced antiproliferative effects . This suggests that structural modifications can significantly influence biological outcomes.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-(2-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

HENKVSDNJONGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC=CC=C2Br

Origin of Product

United States

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